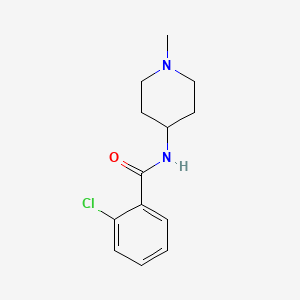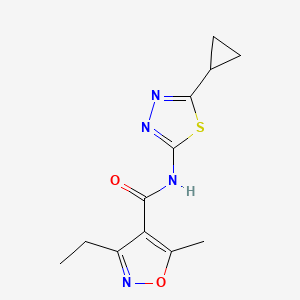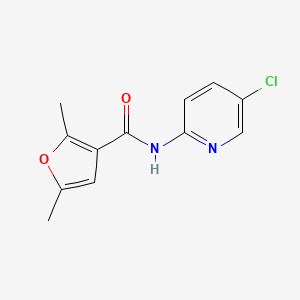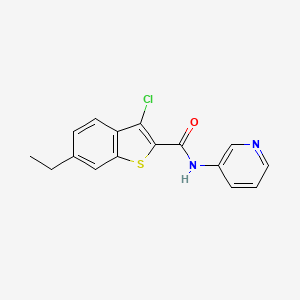
N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. Also known as SBI-553, this compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
Applications De Recherche Scientifique
SBI-553 has been shown to have a variety of potential applications in scientific research. One of the main areas of interest is in the study of pain and inflammation. SBI-553 has been found to inhibit the activity of a protein called P2X7, which is involved in the regulation of pain and inflammation. This makes SBI-553 a potential therapeutic agent for the treatment of conditions such as arthritis and neuropathic pain.
In addition to its potential use in the treatment of pain and inflammation, SBI-553 has also been studied for its effects on the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. This makes SBI-553 a potential tool for the study of autoimmune disorders and other conditions related to immune dysfunction.
Mécanisme D'action
The mechanism of action of SBI-553 involves its inhibition of the P2X7 receptor. This receptor is involved in the regulation of pain and inflammation, as well as the immune response. By inhibiting the activity of this receptor, SBI-553 is able to reduce the production of pro-inflammatory cytokines and other mediators of pain and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation and the immune system, SBI-553 has also been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of SBI-553 as a research tool is its specificity for the P2X7 receptor. This allows researchers to study the effects of inhibiting this receptor without affecting other pathways or receptors. However, there are also some limitations to the use of SBI-553. For example, it is not currently approved for use in humans, meaning that its potential therapeutic applications are still being explored. Additionally, its effects may vary depending on the specific cell type or tissue being studied, making it important to carefully consider the experimental design when using SBI-553.
Orientations Futures
There are many potential future directions for research on SBI-553. One area of interest is in the development of new therapeutic agents based on its structure and mechanism of action. Another area of interest is in the study of its effects on the central nervous system, particularly in the context of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanisms underlying its effects on the immune system and inflammation.
Conclusion:
N-(2-sec-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, or SBI-553, is a synthetic compound that has been extensively studied for its potential use in scientific research. Its specificity for the P2X7 receptor makes it a valuable tool for the study of pain and inflammation, the immune system, and other areas of research. While there are some limitations to its use, there are many potential future directions for research on SBI-553, making it an exciting area of study for researchers in a range of fields.
Propriétés
IUPAC Name |
N-(2-butan-2-ylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-5-10(2)13-8-6-7-9-14(13)17-16(19)15-11(3)18-20-12(15)4/h6-10H,5H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTFSUNODVEFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(ON=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B4432046.png)
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-5-(4-methyl-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B4432066.png)
![1-acetyl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432074.png)


![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432098.png)
![N-[2-(1-piperidinyl)ethyl]nicotinamide](/img/structure/B4432107.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4432108.png)

![N-[4-(acetylamino)phenyl]-2-methylcyclopropanecarboxamide](/img/structure/B4432117.png)

![2-{[(5-chloro-2-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4432139.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4432145.png)